molecular formula C30H42O7 B13390228 17-(1,5-Dihydroxy-1,5-dimethyl-2-oxo-3-hexenyl)-2,16-dihydroxy-4,4,9,14-tetramethylestra-1,5-diene-3,11-dione

17-(1,5-Dihydroxy-1,5-dimethyl-2-oxo-3-hexenyl)-2,16-dihydroxy-4,4,9,14-tetramethylestra-1,5-diene-3,11-dione

Cat. No.: B13390228
M. Wt: 514.6 g/mol
InChI Key: NISPVUDLMHQFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucurbitacin I is a naturally occurring biochemical compound belonging to the class of cucurbitacins, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as pumpkins and gourds. Cucurbitacin I is known for its potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cucurbitacin I involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the oxidation of cucurbitacin E to produce Cucurbitacin I. This process typically involves the use of strong oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of Cucurbitacin I often relies on the extraction and purification from natural sources, such as plants in the Cucurbitaceae family. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of cucurbitacins, which retain the core tetracyclic triterpenoid structure .

Scientific Research Applications

Cucurbitacin I has a wide range of scientific research applications:

Mechanism of Action

Cucurbitacin I exerts its effects primarily through the inhibition of the JAK-STAT signaling pathway. This pathway is involved in cell proliferation, differentiation, and apoptosis. By inhibiting this pathway, Cucurbitacin I induces apoptosis (programmed cell death) and inhibits the growth and survival of cancer cells. Additionally, it modulates other signaling pathways, such as the MAPK pathway, contributing to its anticancer effects .

Comparison with Similar Compounds

Cucurbitacin I is part of a larger group of cucurbitacins, which include compounds like Cucurbitacin B, Cucurbitacin D, and Cucurbitacin E. While all these compounds share a similar tetracyclic triterpenoid structure, they differ in their functional groups and biological activities. For instance:

Cucurbitacin I stands out due to its specific inhibition of the JAK-STAT pathway, making it a unique and valuable compound for cancer research and potential therapeutic applications .

Properties

IUPAC Name

17-(2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISPVUDLMHQFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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